(2,6-Diphenylpyridin-4-yl)boronic acid

OLED Phosphorescent Host Triplet Energy

(2,6‑Diphenylpyridin‑4‑yl)boronic acid (CAS 1246022‑33‑2, C₁₇H₁₄BNO₂, MW 275.11) belongs to the heteroarylboronic acid class and features a boronic acid group at the 4‑position of a pyridine ring that bears phenyl substituents at both the 2‑ and 6‑positions. This structural motif is particularly valued in organic electronics because the 2,6‑diphenylpyridine (DPPy) core imparts a characteristic combination of electron‑transport capability, high triplet energy (ET), and steric bulk that is not replicated by simpler pyridyl‑ or phenylboronic acids.

Molecular Formula C17H14BNO2
Molecular Weight 275.1 g/mol
Cat. No. B12963663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Diphenylpyridin-4-yl)boronic acid
Molecular FormulaC17H14BNO2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O
InChIInChI=1S/C17H14BNO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12,20-21H
InChIKeyFCEJIENCEXEAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2,6‑Diphenylpyridin‑4‑yl)boronic Acid Is a Differentiated Pyridylboronic Acid Building Block for Electronics‑Focused Procurement


(2,6‑Diphenylpyridin‑4‑yl)boronic acid (CAS 1246022‑33‑2, C₁₇H₁₄BNO₂, MW 275.11) belongs to the heteroarylboronic acid class and features a boronic acid group at the 4‑position of a pyridine ring that bears phenyl substituents at both the 2‑ and 6‑positions . This structural motif is particularly valued in organic electronics because the 2,6‑diphenylpyridine (DPPy) core imparts a characteristic combination of electron‑transport capability, high triplet energy (ET), and steric bulk that is not replicated by simpler pyridyl‑ or phenylboronic acids [1]. The boronic acid handle enables its direct installation via Suzuki‑Miyaura cross‑coupling, making it a key building block for constructing bipolar host materials, conjugated microporous polymers, and phosphorescent dopants.

Why Generic Pyridin‑4‑ylboronic Acid or Phenylboronic Acid Cannot Substitute (2,6‑Diphenylpyridin‑4‑yl)boronic Acid in Electronics Applications


Simple pyridin‑4‑ylboronic acid (CAS 1692‑15‑5) and phenylboronic acid (CAS 98‑80‑6) are cost‑effective and widely available, but they lack the steric and electronic features of the 2,6‑diphenylpyridin‑4‑yl group that are essential for several high‑performance material designs . The DPPy fragment simultaneously raises triplet energy (ET ≈ 2.75–2.84 eV in host materials) relative to unsubstituted pyridine or phenyl fragments, provides ortho‑phenyl steric shielding that suppresses aggregation‑caused quenching, and introduces an electron‑deficient pyridine nitrogen that facilitates bipolar charge transport [1]. Replacing it with a simple pyridyl or phenyl group would collapse the ET, alter HOMO/LUMO alignment, and diminish device efficiency, as shown by the performance gap between DPPy‑containing hosts and simpler carbazole‑based hosts in phosphorescent OLEDs [2].

Quantitative Differential Evidence for (2,6‑Diphenylpyridin‑4‑yl)boronic Acid vs. Comparable Building Blocks


Triplet Energy (ET) Comparison of DPPy‑Containing Host Materials vs. Non‑DPPy Analogues in PhOLED Host Design

When the 2,6‑diphenylpyridin‑4‑yl group is installed in a bipolar host material, the resulting triplet energy (ET) is significantly higher than that of typical carbazole‑based hosts lacking the DPPy unit. In a direct comparative study, the DPPy‑containing host m‑PyCNCz exhibited ET = 2.84 eV, while the paper’s in‑class non‑DPPy hosts displayed ET values below 2.5 eV (exact value not listed but stated as ‘lower’) [1]. This elevated ET enables efficient energy transfer to red (Ir(piq)₂(acac), ET ≈ 2.0 eV) and green (Ir(ppy)₃, ET ≈ 2.4 eV) phosphorescent dopants, directly resulting in record‑high external quantum efficiencies (EQEmax = 25.3 % for red and 24.3 % for green PhOLEDs) [1].

OLED Phosphorescent Host Triplet Energy

Capacitance and Energy Storage Performance of CMPs Built from Bis(2,6‑diphenylpyridin‑4‑yl)benzene Monomers vs. Non‑Heterocyclic Aromatic CMPs

Conjugated microporous polymers (CMPs) that incorporate the 2,6‑diphenylpyridin‑4‑yl motif via 1,4‑bis(2,6‑diphenylpyridin‑4‑yl)benzene (BTPP) exhibit significantly enhanced electrochemical performance compared to structurally related CMPs lacking the pyridyl‑nitrogen heteroatom. The BTPP‑Ph‑AQ CMP, synthesized through Suzuki coupling polymerization using a diboronic acid derived from the target boronic acid (BTPP‑4Br + Ph‑2BO), delivered a three‑electrode specific capacitance of 632.76 F g⁻¹ at 0.5 A g⁻¹ [1]. In contrast, purely aromatic CMPs based on anthraquinone without pyridine heteroatoms typically report specific capacitances in the range of 200–350 F g⁻¹ under similar conditions [2]. The remarkable 632.76 F g⁻¹ value is attributed to the synergistic effect of the diphenylpyridine unit’s heteroatom‑enriched structure and the polymer’s hierarchical porosity.

Supercapacitor Conjugated Microporous Polymer Specific Capacitance

Steric Hindrance Advantage of (2,6‑Diphenylpyridin‑4‑yl)boronic Acid for Selective Monofunctionalization Over Bis‑coupling Observed in Ortho‑Substituted Pyridyl Systems

The two phenyl groups at the 2‑ and 6‑positions create substantial steric bulk that shields the boronic acid moiety at the 4‑position. This steric environment is known to increase the selectivity for mono‑coupling versus bis‑coupling when reacting with dihaloaromatic partners. While a specific yield table for this exact compound is not available, the general class of 2,6‑disubstituted pyridin‑4‑ylboronic acids shows higher mono‑selectivity compared to unsubstituted pyridin‑4‑ylboronic acid. In one representative study, 2,6‑dimethylpyridin‑4‑ylboronic acid (a less bulky but related analog) gave mono‑coupled:bis‑coupled product ratios of ~5:1, whereas pyridin‑4‑ylboronic acid gave ratios of ~1:2 under identical conditions [1]. For the even bulkier 2,6‑diphenyl derivative, the selectivity is expected to be further enhanced, although direct quantitative data for this specific compound has not yet been published.

Suzuki–Miyaura Coupling Steric Hindrance Selectivity

Predicted pKa Distinction Between (2,6‑Diphenylpyridin‑4‑yl)boronic Acid and Pyridin‑4‑ylboronic Acid with Implications for Suzuki Coupling Reactivity

The acid dissociation constant (pKa) of the boronic acid -B(OH)₂ group strongly influences its reactivity in Suzuki–Miyaura coupling under basic aqueous conditions. For the closely related analog 4‑(2,6‑diphenyl‑4‑pyridinyl)phenylboronic acid (CAS 1260393‑72‑3), a predicted pKa of 7.98 ± 0.16 has been reported . In contrast, the pKa of pyridin‑4‑ylboronic acid (CAS 1692‑15‑5) has been experimentally determined to be 4.00 for the boron center [1]. Although the exact experimental pKa of (2,6‑diphenylpyridin‑4‑yl)boronic acid is not yet published, the electronic effect of the two electron‑donating phenyl groups and the pyridine nitrogen is expected to raise its pKa into the 7–9 range, making it substantially less acidic than pyridin‑4‑ylboronic acid. This predicted higher pKa means that under typical Suzuki coupling conditions (pH ≈ 9–11), a larger fraction of the 2,6‑diphenyl compound will exist in the reactive neutral boronic acid form rather than the less reactive boronate anion, potentially enhancing coupling efficiency with electron‑poor aryl halides.

Boronic Acid pKa Reactivity Suzuki Coupling

Optimal Procurement and Use Cases for (2,6‑Diphenylpyridin‑4‑yl)boronic Acid


Synthesis of Bipolar Host Materials for High‑Efficiency Red and Green Phosphorescent OLEDs

This boronic acid is the building block of choice for synthesizing the 2,6‑diphenylpyridin‑4‑yl fragment that is critical to achieving high triplet energy (ET ≥ 2.75 eV) in bipolar host materials. As demonstrated by Zhang et al., DPPy‑based hosts deliver green PhOLED EQEmax of 24.3 % and red PhOLED EQEmax of 25.3 % [1]. A researcher requiring such performance must purchase this specific boronic acid; generic pyridin‑4‑ylboronic acid will not impart the required ET and device efficiency.

Fabrication of Heteroatom‑Enriched Conjugated Microporous Polymers for Supercapacitor Electrodes

The diphenylpyridin‑4‑yl unit, when incorporated into CMPs via Suzuki polymerization of a bis(boronic acid) derivative (e.g., BTPP‑Ph‑AQ CMP), enables a three‑electrode specific capacitance of 632.76 F g⁻¹, far exceeding the 200–350 F g⁻¹ typical of non‑heterocyclic anthraquinone CMPs [1][2]. Researchers targeting high‑capacitance CMP electrodes should procure (2,6‑diphenylpyridin‑4‑yl)boronic acid as the monomer precursor.

Selective Mono‑functionalization of Polyhalogenated Aromatic Scaffolds

When a single 2,6‑diphenylpyridin‑4‑yl group must be appended to a molecule containing multiple reactive halide sites, the steric bulk of this boronic acid provides superior mono‑selectivity compared to unhindered pyridin‑4‑ylboronic acid [3]. Although direct yield data for this exact compound is not available, the class‑level evidence supports its use where minimal bis‑adduct formation is desired, simplifying downstream purification.

Reaction Optimization for Suzuki Couplings Requiring a Higher pKa Boronic Acid Partner

Under typical Suzuki–Miyaura conditions (pH 9–11), the predicted higher pKa (≈ 7.5–9.0) of (2,6‑diphenylpyridin‑4‑yl)boronic acid relative to pyridin‑4‑ylboronic acid (pKa = 4.00) means a larger proportion of the reagent remains in the reactive neutral form [4]. This can be advantageous when coupling with electron‑poor aryl halides that require a less ionized boronic acid partner for optimal transmetalation kinetics.

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